Pyridostigmine D6 bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridostigmine D6 bromide is the deuterium labeled Pyridostigmine, which is a parasympathomimetic and a reversible cholinesterase inhibitor.
Scientific Research Applications
Immunological Function
Pyridostigmine bromide's impact on immune function was investigated in a study where adult female B6C3F1 mice were treated with the compound. The research revealed that Pyridostigmine bromide does not alter the weight or cellularity of the spleen and thymus but significantly decreases thymic cellularity, especially affecting CD4+/CD8+ and CD4−/CD8− cell types. It also suppresses humoral antibody responses to a T-cell-dependent antigen, indicating its selective immunomodulatory effects on antibody production (Peden-Adams et al., 2004).
Neurotoxicity and Neuroprotection
Studies have also explored Pyridostigmine bromide's neurotoxic and neuroprotective properties. It has been demonstrated that Pyridostigmine bromide can protect acetylcholinesterase from inhibition by pesticides, suggesting its potential to safeguard against certain organophosphate poisonings (Henderson et al., 2012). Additionally, its effects were assessed in SH-SY5Y cells, a neuroblastoma model, where it showed no significant oxidative stress or neurodegeneration patterns at therapeutic concentrations, highlighting its relative safety for neuronal cells (Azzolin et al., 2017).
Pharmacokinetics and Drug Analysis
The determination of Pyridostigmine bromide and its metabolites in biological samples has been crucial for understanding its pharmacokinetics and therapeutic monitoring. Techniques such as HPLC and GC have been utilized for quantifying Pyridostigmine bromide in various biological matrices, providing insight into its metabolism and facilitating therapeutic drug monitoring (Zhao et al., 2006).
Drug Delivery Systems
Research on Pyridostigmine bromide microparticles aimed to enhance its stability, modify its release, and reduce side effects, offering a promising approach for improving its therapeutic profile, especially in treating myasthenia gravis. This study utilized an acrylic polymer as the vehicle, demonstrating the feasibility of formulating Pyridostigmine bromide into microparticles to achieve controlled drug release (Hegazy et al., 2002).
Properties
Molecular Formula |
C9H7D6BrN2O2 |
---|---|
Molecular Weight |
267.15 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.